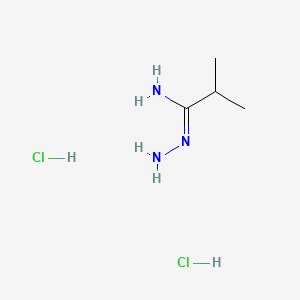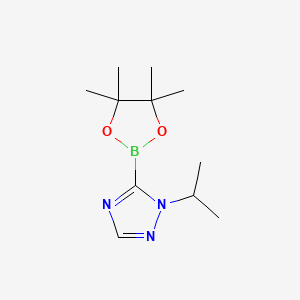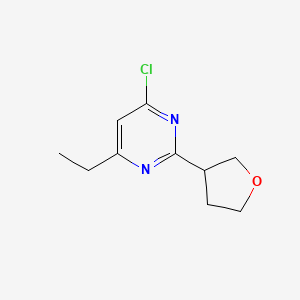
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chloro group at position 4, an ethyl group at position 6, and an oxolan-3-yl group at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-ethylpyrimidine with oxolan-3-ylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxolan-3-yl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The oxolan-3-yl group may enhance the compound’s binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine: Similar structure with a methyl group instead of an ethyl group at position 6.
4-Chloro-6-ethyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran group instead of an oxolan group at position 2.
4-Chloro-6-ethyl-2-(oxolan-2-yl)pyrimidine: Similar structure with the oxolan group attached at position 2 instead of position 3.
Uniqueness
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The combination of a chloro group, an ethyl group, and an oxolan-3-yl group in the pyrimidine ring enhances its reactivity and potential applications in various fields. The specific arrangement of these groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
LALAGZAUHHSUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CCOC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
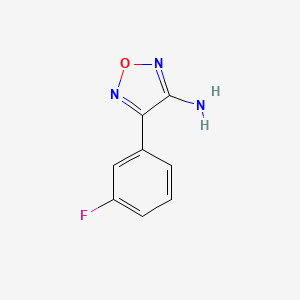

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)

![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
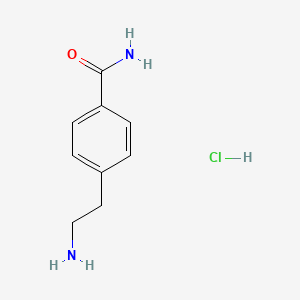
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
